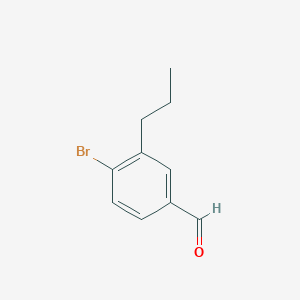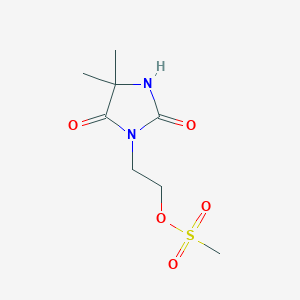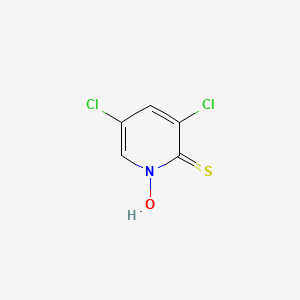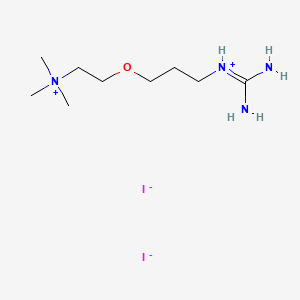
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is a quaternary ammonium compound with a guanidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide typically involves the reaction of 3-guanidinopropylamine with (2-bromoethyl)trimethylammonium bromide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydriodic acid to form the hydriodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of (2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide involves its interaction with molecular targets such as proteins and nucleic acids. The guanidine group can form hydrogen bonds and electrostatic interactions with these biomolecules, affecting their structure and function. The quaternary ammonium group enhances the compound’s solubility and stability in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium chloride
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium bromide
- (2-(3-Guanidinopropoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(3-Guanidinopropoxy)ethyl)trimethylammonium iodide hydriodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to other similar compounds with different counterions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
92876-63-6 |
|---|---|
Formule moléculaire |
C9H24I2N4O |
Poids moléculaire |
458.12 g/mol |
Nom IUPAC |
2-[3-(diaminomethylideneazaniumyl)propoxy]ethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C9H23N4O.2HI/c1-13(2,3)6-8-14-7-4-5-12-9(10)11;;/h4-8H2,1-3H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
Clé InChI |
MKBUCRCXFFKDQL-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOCCC[NH+]=C(N)N.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



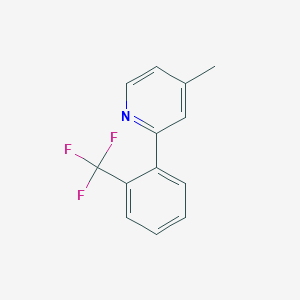
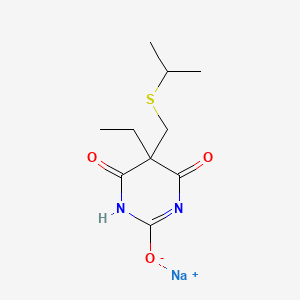
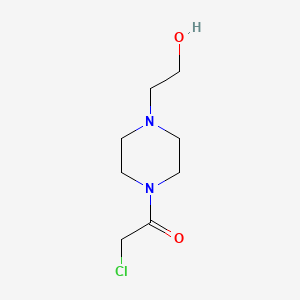
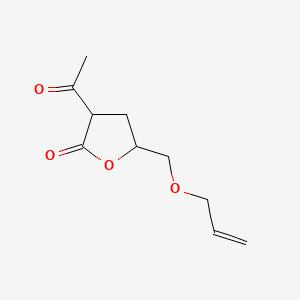
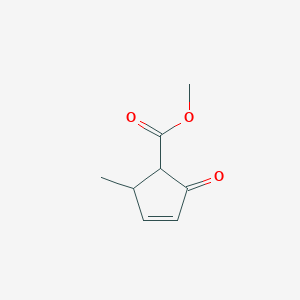
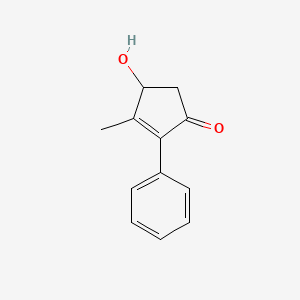
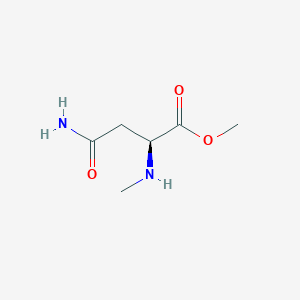
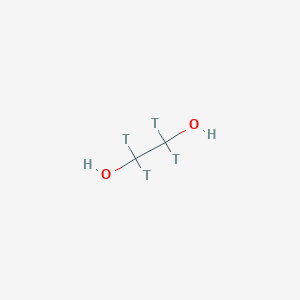
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
